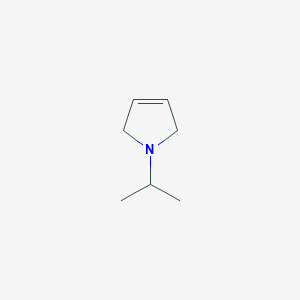

1-isopropyl-2,5-dihydro-1H-pyrrole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-isopropyl-2,5-dihydro-1H-pyrrole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . The synthesis of N-substituted pyrroles can be achieved through the aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis

The molecular structure of “1-isopropyl-2,5-dihydro-1H-pyrrole” is a derivative of the basic pyrrole structure. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom. The hydrogen atoms are attached to the nitrogen atom and two of the carbon atoms .Chemical Reactions Analysis

Pyrrole undergoes various chemical reactions. For instance, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Applications De Recherche Scientifique

Organic Chemistry and Synthesis

Recyclization Reactions : Dmitriev et al. (2011) and Silaichev et al. (2008, 2010) studied the recyclization of isopropyl 2-(1-aryl-4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates. These studies focused on reactions with thiourea and anilines, leading to the formation of complex compounds via a series of intramolecular interactions (Dmitriev, Silaichev, & Maslivets, 2011) (Silaichev, Aliev, & Maslivets, 2008) (Silaichev, Dmitriev, Aliev, & Maslivets, 2010).

[4 + 2]-Cycloaddition Reactions : Dmitriev, Silaichev, and Maslivets (2009) explored the [4 + 2]-cycloaddition of styrene to 4-isopropoxalyl-1H-pyrrole-2,3-diones, contributing to the synthesis of novel organic compounds (Dmitriev, Silaichev, & Maslivets, 2009).

Material Science

Photoluminescent Polymers : Beyerlein and Tieke (2000) described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing their potential in electronic applications due to their strong photoluminescence and stability (Beyerlein & Tieke, 2000).

Electroanalytic Properties : Mert, Demir, and Cihaner (2013) investigated the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films, finding applications in metal recovery and ion sensors due to their electrochromic and ion receptor properties (Mert, Demir, & Cihaner, 2013).

Halide-Terminated Polyisobutylene : Martínez-Castro, Morgan, and Storey (2009) utilized N-(ω-Haloalkyl)pyrroles for end-quenching in the quasiliving polymerization of isobutylene, offering insights into polymer chemistry (Martínez-Castro, Morgan, & Storey, 2009).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition : Zarrouk et al. (2015) synthesized 1H-pyrrole-2,5-dione derivatives and demonstrated their effectiveness as corrosion inhibitors for carbon steel, particularly in hydrochloric acid medium, highlighting the practical applications in material protection and maintenance (Zarrouk et al., 2015).

Propriétés

IUPAC Name |

1-propan-2-yl-2,5-dihydropyrrole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2)8-5-3-4-6-8/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJXGVAHWNWPHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC=CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(propan-2-yl)-2,5-dihydro-1H-pyrrole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2473596.png)

![7-[Pyridin-3-yl-[3-(trifluoromethyl)anilino]methyl]quinolin-8-ol](/img/structure/B2473598.png)

![5-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2473602.png)

![3-ethyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2473603.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R,6S)-3,4-Dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2473606.png)